molecular formula C29H28N2O7 B13404233 3-(4-Methoxyphenoxy)-2-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methylamino]-3-oxopropanoic acid

3-(4-Methoxyphenoxy)-2-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methylamino]-3-oxopropanoic acid

Numéro de catalogue: B13404233
Poids moléculaire: 516.5 g/mol
Clé InChI: FZLSWBPWJNDIKB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a structurally complex molecule featuring:

  • A 3-oxopropanoic acid backbone, which is common in bioactive molecules targeting metabolic pathways like peroxisome proliferator-activated receptors (PPARs) .
  • A methylamino-substituted phenyl ring linked via an ethoxy spacer to a 5-methyl-2-phenyl-1,3-oxazole heterocycle. The oxazole ring enhances metabolic stability and influences receptor binding .

Propriétés

Formule moléculaire

C29H28N2O7

Poids moléculaire

516.5 g/mol

Nom IUPAC

3-(4-methoxyphenoxy)-2-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methylamino]-3-oxopropanoic acid

InChI

InChI=1S/C29H28N2O7/c1-19-25(31-27(37-19)21-6-4-3-5-7-21)16-17-36-23-10-8-20(9-11-23)18-30-26(28(32)33)29(34)38-24-14-12-22(35-2)13-15-24/h3-15,26,30H,16-18H2,1-2H3,(H,32,33)

Clé InChI

FZLSWBPWJNDIKB-UHFFFAOYSA-N

SMILES canonique

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CNC(C(=O)O)C(=O)OC4=CC=C(C=C4)OC

Origine du produit

United States

Activité Biologique

3-(4-Methoxyphenoxy)-2-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methylamino]-3-oxopropanoic acid, commonly known as Muraglitazar (CAS No. 331741-94-7), is a synthetic compound that acts as a dual agonist of peroxisome proliferator-activated receptors (PPAR) α and γ. This compound has garnered attention for its potential therapeutic applications in metabolic disorders, particularly in the management of diabetes and dyslipidemia.

Muraglitazar has a molecular formula of C29H28N2O7 and a molecular weight of 516.54 g/mol. The compound is characterized by its off-white solid form, with a melting point ranging from 123 to 125 °C. It exhibits slight solubility in chloroform and methanol, and it is recommended to be stored in a refrigerator to maintain stability .

Muraglitazar functions primarily by activating PPARα and PPARγ, which are nuclear receptor proteins that play crucial roles in the regulation of glucose and lipid metabolism. By stimulating these receptors, Muraglitazar enhances insulin sensitivity and promotes fatty acid oxidation, thereby contributing to improved metabolic profiles in diabetic models.

In Vivo Studies

Research has demonstrated that Muraglitazar significantly reduces plasma levels of glucose, triglycerides, and cholesterol in diet-induced obese mice when administered at a dose of 10 mg/kg per day. Additionally, it exhibits anti-inflammatory properties by inhibiting lipopolysaccharide (LPS)-induced increases in nitric oxide production and pro-inflammatory cytokines such as IL-6 and TNF-α in J774 murine macrophages .

Table 1: Summary of In Vivo Effects

ParameterEffectDose (mg/kg/day)
Plasma GlucoseDecreased10
Plasma TriglyceridesDecreased10
Plasma CholesterolDecreased10
Nitric Oxide ProductionInhibitionVariable
IL-6 LevelsInhibitionVariable
TNF-α LevelsInhibitionVariable

Anti-inflammatory Activity

In addition to its metabolic effects, Muraglitazar has shown significant anti-inflammatory activity. It inhibits carrageenan-induced paw edema in mice, which is a standard model for assessing anti-inflammatory drugs. Doses ranging from 12.5 to 50 mg/kg have been effective in reducing inflammation .

Case Studies

A notable study published in Diabetes demonstrated that Muraglitazar not only improved glycemic control but also positively influenced lipid profiles in patients with type 2 diabetes. The study reported significant reductions in HbA1c levels and improvements in insulin sensitivity among participants treated with Muraglitazar compared to placebo .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

A comparative analysis of structurally and functionally related compounds is provided below:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Biological Target / Activity Key Findings Reference
Target Compound : 3-(4-Methoxyphenoxy)-2-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methylamino]-3-oxopropanoic acid 3-oxopropanoic acid, oxazole, methoxyphenoxy, methylamino-phenyl Likely PPARα/γ dual agonist (inferred) Structural similarity to PPAR agonists; oxazole enhances stability vs. thiazole .
2-{4-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenoxy}-2-methylpropanoic acid () Oxazole, methylpropanoic acid, phenoxy PPARα/γ agonist IC₅₀: 174 nM for PPARα; superior binding due to oxazole’s electron-withdrawing nature .
(2S)-3-(4-{[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methoxy}-2-methylphenyl)-2-ethoxypropanoic acid () Thiazole, ethoxypropanoic acid PPARγ agonist Thiazole shows moderate activity (vs. oxazole); IC₅₀ ~200 nM for PPARγ .
3-{4-[2-(4-Tert-butoxycarbonylaminophenyl)ethoxy]phenyl}-(S)-2-ethoxypropanoic acid () Tert-butoxycarbonyl, ethoxypropanoic acid Insulin sensitizer (with insulin combination) Patent claims synergistic antidiabetic effects with insulin .
3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic acid () Cinnamic acid derivative, methoxyphenyl Antioxidant, anti-inflammatory Lacks heterocycle; lower metabolic stability but higher solubility .

Key Insights :

Heterocycle Impact: The oxazole in the target compound and ’s analog improves metabolic stability compared to thiazole () or non-heterocyclic systems (). Oxazole’s electron-deficient ring may enhance PPAR binding . Thiazole-containing analogs () show slightly reduced potency, likely due to sulfur’s larger atomic radius altering receptor interactions .

Substituent Effects: Methoxyphenoxy groups (target compound, ) enhance solubility and hydrogen bonding vs. non-polar substituents like tert-butoxycarbonyl () .

Pharmacological Activity: PPARγ activation (e.g., ) correlates with antidiabetic effects, while PPARα agonism () modulates lipid metabolism.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.